Boc-Pro-Pro-OH
Overview
Description
Boc-Pro-Pro-OH: is a compound consisting of two proline residues with a tert-butoxycarbonyl (Boc) protecting group attached to the amino terminus. Proline is a unique amino acid due to its secondary amine structure, which contributes to the conformational rigidity of peptides and proteins. The Boc protecting group is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Preparation of Boc-Proline-OH:
- Dissolve 6 grams of L-proline in 75 milliliters of saturated sodium bicarbonate solution.
- Cool the solution in an ice bath and add 12.5 grams of di-tert-butyl dicarbonate dissolved in 30 milliliters of tetrahydrofuran dropwise.
- Stir the reaction mixture at room temperature for 2 hours.
- Acidify the mixture to pH 1 with 1 molar hydrochloric acid .
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Coupling of Proline Amino Acids:
- Dissolve 646 milligrams of Boc-proline-OH in 10 milliliters of dichloromethane and cool the solution to 0°C.
- Add 497 milligrams of proline methyl ester hydrochloride, followed by 0.42 milliliters of triethylamine and 575 milligrams of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
- Warm the reaction mixture to room temperature to form Boc-Pro-Pro-OMe.
- Mix 530 milligrams of Boc-Pro-Pro-OMe with 8 milliliters of 1 molar sodium hydroxide in 10 milliliters of tetrahydrofuran at room temperature to obtain Boc-Pro-Pro-OH .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- Boc-Pro-Pro-OH can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
- Major products include oxidized derivatives of proline residues.
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Reduction:
- Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
- Major products include reduced forms of the proline residues.
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Substitution:
- This compound can undergo substitution reactions, particularly nucleophilic substitution.
- Common reagents include alkyl halides and nucleophiles like amines or thiols.
- Major products include substituted proline derivatives.
Scientific Research Applications
Chemistry:
- Boc-Pro-Pro-OH is widely used in solid-phase peptide synthesis as a building block for creating peptides and proteins with specific sequences and structures .
Biology:
- In biological research, this compound is used to study protein folding and stability due to the unique conformational properties of proline residues .
Medicine:
- This compound is utilized in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- Boc-Pro-Pro-OH exerts its effects primarily through interactions with enzymes and receptors that recognize proline-containing peptides.
- The compound can modulate protein-protein interactions and influence signaling pathways involved in cellular processes such as growth, differentiation, and apoptosis .
Comparison with Similar Compounds
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Boc-Pro-OH:
- A single proline residue with a Boc protecting group.
- Used in peptide synthesis and as a building block for more complex peptides .
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Fmoc-Pro-Pro-OH:
- Similar to Boc-Pro-Pro-OH but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
- Used in Fmoc-based solid-phase peptide synthesis .
Uniqueness:
- This compound is unique due to its dual proline residues, which impart distinct conformational properties to peptides and proteins.
- The Boc protecting group provides stability during synthesis and can be easily removed under mild acidic conditions .
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)17-9-4-6-10(17)12(18)16-8-5-7-11(16)13(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDABHXCVGCHBB-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474521 | |
Record name | Boc-Pro-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15401-08-8 | |
Record name | Boc-Pro-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Proline, 1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there limitations to using Boc-Pro-Pro-OH in this specific chemical transformation?
A2: Yes, the research indicated that the diastereoselectivity of the photodecarboxylative azidation reaction using this compound was moderate. [] This suggests that the reaction produced a mixture of diastereomers, potentially impacting downstream applications where stereochemical purity is critical. Further optimization of the reaction conditions might be necessary to enhance diastereoselectivity for specific applications.
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